Pentanedioic acid, 2-methyl-, bis(1-methylpropyl) ester
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Overview
Description
2-Methylpentanedioic acid bis(1-methylpropyl) ester is a chemical compound with the molecular formula C14H26O4 and a molecular weight of 258.35 g/mol. It is a derivative of pentanedioic acid, where two 1-methylpropyl groups are esterified to the carboxyl groups of 2-methylpentanedioic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpentanedioic acid bis(1-methylpropyl) ester typically involves the esterification of 2-methylpentanedioic acid with 1-methylpropyl alcohol (isobutanol) under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to reflux to ensure complete conversion of the carboxylic acid groups to esters.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or large-scale batch reactors to handle the large volumes of reactants and products. The process is optimized to maximize yield and minimize by-products. Purification steps such as distillation or crystallization may be employed to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions: 2-Methylpentanedioic acid bis(1-methylpropyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 2-methylpentanedioic acid and 1-methylpropyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Substitution: The ester can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (HCl or H2SO4) or basic conditions (NaOH or KOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Substitution: Various nucleophiles such as amines or halides.
Major Products Formed:
Hydrolysis: 2-methylpentanedioic acid and 1-methylpropyl alcohol.
Reduction: 2-methylpentanedioic acid bis(1-methylpropyl) alcohol.
Oxidation: Carboxylic acids or other oxidized derivatives.
Substitution: Substituted esters or amides.
Scientific Research Applications
2-Methylpentanedioic acid bis(1-methylpropyl) ester has various applications in scientific research, including:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in biochemical studies to investigate enzyme-catalyzed reactions involving esters.
Medicine: It can serve as a precursor for the synthesis of pharmaceuticals or as a component in drug delivery systems.
Industry: The ester can be utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
2-Methylpentanedioic acid bis(1-methylpropyl) ester is similar to other esters of pentanedioic acid, such as bis(1-methylpropyl) ester of pentanedioic acid and bis(1-methylpropyl) ester of 2-methylpentanedioic acid. its unique structure, with the presence of the 2-methyl group, distinguishes it from these compounds. This structural difference can influence its reactivity and applications.
Comparison with Similar Compounds
Bis(1-methylpropyl) ester of pentanedioic acid
Bis(1-methylpropyl) ester of 2-methylpentanedioic acid
Other esters of pentanedioic acid with different alkyl groups
Properties
Molecular Formula |
C14H26O4 |
---|---|
Molecular Weight |
258.35 g/mol |
IUPAC Name |
dibutan-2-yl 2-methylpentanedioate |
InChI |
InChI=1S/C14H26O4/c1-6-11(4)17-13(15)9-8-10(3)14(16)18-12(5)7-2/h10-12H,6-9H2,1-5H3 |
InChI Key |
CXAGMOJLDAQFKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)CCC(C)C(=O)OC(C)CC |
Origin of Product |
United States |
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